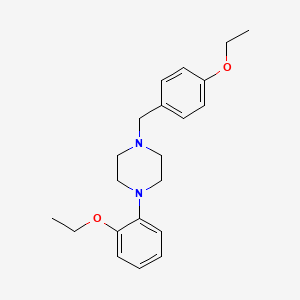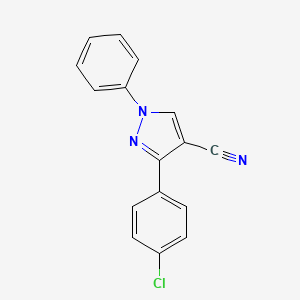
ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate, also known as EEFIMIC, is a chemical compound that has been the subject of scientific research in recent years. It is a synthetic indole derivative that has shown potential in various biological applications, including cancer treatment and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase II. In addition, ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate has been shown to reduce the production of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate is that it has shown promising results in vitro and in vivo, making it a good candidate for further research. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action more fully. Additionally, ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate could be studied further for its anti-inflammatory properties, as it could have potential in the treatment of inflammatory diseases. Finally, the synthesis of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate could be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis of ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate involves the reaction of 2-methylindole-3-carboxylic acid with furfuryl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field. Additionally, ethyl 5-ethoxy-1-(2-furylmethyl)-2-methyl-1H-indole-3-carboxylate has demonstrated anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 5-ethoxy-1-(furan-2-ylmethyl)-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-22-14-8-9-17-16(11-14)18(19(21)23-5-2)13(3)20(17)12-15-7-6-10-24-15/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXFKIMHHZCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-ethoxy-1-(furan-2-ylmethyl)-2-methyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)



![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
